![molecular formula C21H27N5O4S B612252 1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea CAS No. 1393712-18-9](/img/structure/B612252.png)
1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea
Overview
Description
PF-05139962 is a novel potent mTOR inhibitor with excellent mTOR biochemical inhibition, cellular potency, kinase selectivity and in vitro ADME properties. PF-05139962 has pS473 and pS6 cellular IC50 = 48 and 6 nM respectively. PF-05139962 has great selectivity against other receptors and kinases. No genotoxicity was observed on this compound and no more than 25% inhibiton was observed for major CYP enzymes (3A4, 1A2, 2C9, 2D6) at 3 uM. This compound has LE = 0.35 and LipE up to 6.8 which is in a very desirable range for a kinase inhibitor.
Scientific Research Applications
Chemical Reactions and Synthesis
1-Ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea is involved in various chemical reactions and synthesis processes. For instance, similar compounds have been used in the synthesis of pyrimidine derivatives. In one study, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate produced 2-anilino-4-ethoxy-6-methylpyrimidine and 1, 3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, highlighting the compound's reactivity and potential for creating diverse derivatives (Yamanaka, Niitsuma, & Sakamoto, 1979).
Antioxidant Activity
The compound also shows potential in the field of antioxidant research. A related study synthesized various pyrimidine derivatives and evaluated their antioxidant activities. This research underscores the compound's potential utility in developing antioxidant agents (George, Sabitha, Kumar, & Ravi, 2010).
Enzymatic Activity
Another area of interest is the compound's effect on enzymatic activity. For example, derivatives of the compound have shown potent effects on increasing the reactivity of cellobiase, an enzyme crucial in the breakdown of certain sugars. This could have implications for various biochemical and pharmaceutical applications (Abd & Awas, 2008).
Antiparkinsonian Activity
Interestingly, derivatives of this compound have been explored for their potential antiparkinsonian activity. A study involving 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives exhibited significant antiparkinsonian activity in animal models, suggesting a possible avenue for developing new treatments for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Anticancer Activity
The compound's derivatives have also shown promise in anticancer research. For instance, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated potent anti-CML (chronic myeloid leukemia) activity, indicating potential as a treatment for this type of cancer (Li et al., 2019).
Synthesis of Novel Compounds
The compound is pivotal in synthesizing various novel compounds. For example, its derivatives have been used in the efficient synthesis of heterocycles like pyrimidin-2(1H)-(thio)ones, which offer diverse applications in pharmaceuticals and materials science (Liu & Wang, 2010).
Antibacterial and Antimicrobial Applications
Lastly, the compound's derivatives have been studied for their antibacterial and antimicrobial properties. This is evidenced by research into the synthesis and evaluation of novel heterocyclic compounds containing sulfonamido moieties, which show high antibacterial activities, thereby offering potential in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
properties
CAS RN |
1393712-18-9 |
---|---|
Product Name |
1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea |
Molecular Formula |
C21H27N5O4S |
Molecular Weight |
445.53518 |
IUPAC Name |
1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C21H27N5O4S/c1-3-22-21(27)23-16-6-4-15(5-7-16)19-24-18-8-11-31(28,29)13-17(18)20(25-19)26-9-10-30-12-14(26)2/h4-7,14H,3,8-13H2,1-2H3,(H2,22,23,27) |
InChI Key |
NLFYWTSGSCFECR-AWEZNQCLSA-N |
SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)CC3)C(=N2)N4CCOCC4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PF05139962; PF 05139962; PF-05139962. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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